molecular formula C20H19FN2O2S B2697276 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide CAS No. 1396850-91-1

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide

Cat. No.: B2697276
CAS No.: 1396850-91-1
M. Wt: 370.44
InChI Key: WBIMIQVHXGYMDV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction involving 2-fluorophenol and a suitable leaving group.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate compounds with propanoyl chloride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl group.

    Reduction: Reduction reactions may target the amide bond or the fluorophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole ring or phenyl group.

    Reduction Products: Reduced forms of the amide bond or fluorophenoxy group.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide
  • 2-(2-bromophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide
  • 2-(2-iodophenoxy)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)propanamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide imparts unique chemical and biological properties compared to its halogenated analogs.
  • Chemical Stability : The fluorine atom enhances the compound’s stability and resistance to metabolic degradation.
  • Biological Activity : The fluorinated compound may exhibit distinct biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-3-5-9-15)12-22-19(24)14(2)25-17-11-7-6-10-16(17)21/h3-11,14H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMIQVHXGYMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C(C)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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